3-(4-Nitrophenyl)benzonitrile
Overview
Description
Scientific Research Applications
Summary of the Application
This study investigated the catalytic mechanisms of trypsin, lipase, and nattokinase using the Hammett linear free-energy relationship (LFER) to compare the electronic effects of various para-substitutions on ester hydrolysis .
Methods of Application
A class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents were synthesized and subjected to enzymatic hydrolysis . The release of 4-nitrophenol, a bright yellow compound that forms upon hydrolysis, was tracked spectroscopically to obtain kinetic data .
Results or Outcomes
The study found a direct correlation between the carbonyl carbon Mulliken charge and the σ_para constant . It also observed relative differences in enzymatic sensitivity to substrate electronic effects and enzymatic ability to stabilize charged intermediates .
2. Spectroscopic Characterization and Biological Activities of 4-(3-Aminophenyl)Benzonitrile
Summary of the Application
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study also explored the interaction between AP-PhCN and Influenza endonuclease inhibitor .
Methods of Application
The complete assignments of AP-PhCN were performed based on experimental data and potential energy distribution (PED) of the vibrational modes . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
Results or Outcomes
The molecular docking studies showed the interaction between the AP-PhCN and Influenza endonuclease inhibitor . The molecular electrostatic potential (MEP) map showed various active regions of the charge distribution on the chemical structure .
3. Synthesis and Applications of m-Aryloxy Phenols
Summary of the Application
m-Aryloxy phenols, which can be synthesized from compounds similar to “3-(4-Nitrophenyl)benzonitrile”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Results or Outcomes
The review provides an overview of recent advances in synthetic strategies for m-aryloxy phenols and their potential biological activities . It highlights the importance of m-aryloxy phenols in various industries .
4. Green Synthesis of Benzonitrile
Summary of the Application
Benzonitrile, which can be synthesized from benzaldehyde and hydroxylamine hydrochloride, is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
Methods of Application
A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
Results or Outcomes
When the molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1: 1.5, the volume ratio of paraxylene to ionic liquid was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
5. [3 + 2] Cycloaddition Reactions
Summary of the Application
This study used Density Functional Theory (DFT) calculations to investigate the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides .
Methods of Application
The study found that these processes proceed by a one-step mechanism through asynchronous transition states . According to the latest terminology, they should be considered polar but not stepwise processes .
Results or Outcomes
The study provided insights into the molecular mechanism of these reactions, which can be useful in the design of new synthetic routes and the optimization of existing ones .
6. Synthesis and Structural Studies of 1,3,5-Tris(4-nitrophenyl)benzene
Summary of the Application
The study involved the synthesis of 1,3,5-tris(4-nitrophenyl)benzene, a compound similar to “3-(4-Nitrophenyl)benzonitrile”, and its subsequent hydrogenation to the corresponding amine-containing compound .
Methods of Application
The synthesis path included the imine bond formation reaction between ferrocenecarboxaldehyde and the as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene .
Results or Outcomes
The study provided valuable information about the synthesis and structural properties of 1,3,5-tris(4-nitrophenyl)benzene, which can be useful in the design of new materials and the development of new synthetic routes .
Safety And Hazards
The safety data sheet for a similar compound, benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-(4-nitrophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVAOSJIWCLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718396 | |
Record name | 4'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)benzonitrile | |
CAS RN |
1352318-54-7 | |
Record name | 4′-Nitro[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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